2-Methylhept-2-ene-1-thiol
CAS No.: 61758-09-6
Cat. No.: VC19502117
Molecular Formula: C8H16S
Molecular Weight: 144.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61758-09-6 |
|---|---|
| Molecular Formula | C8H16S |
| Molecular Weight | 144.28 g/mol |
| IUPAC Name | 2-methylhept-2-ene-1-thiol |
| Standard InChI | InChI=1S/C8H16S/c1-3-4-5-6-8(2)7-9/h6,9H,3-5,7H2,1-2H3 |
| Standard InChI Key | GFZQNYBAAPPBLG-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC=C(C)CS |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Geometry and Stereochemistry
The molecular structure of 2-methylhept-2-ene-1-thiol features a seven-carbon chain with a double bond between C2 and C3, a methyl group at C2, and a thiol group at C1. The E-isomer (trans configuration) is stabilized by reduced steric hindrance between the methyl group and the thiol moiety, as evidenced by computational studies . The compound’s geometry enables participation in radical-mediated reactions, such as thiol-ene coupling, due to the accessibility of the alkene π-electrons and the S–H bond’s low dissociation energy (~87 kcal/mol) .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 144.28 g/mol | |
| Boiling Point | 395–398 K (estimated) | |
| Density | ~0.8 g/mL (analogous thiols) | |
| Solubility | Low in H₂O; high in organic solvents |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data for 2-methylhept-2-ene-1-thiol reveal distinct signals for the thiol proton (δ ~1.3–1.4 ppm) and alkene protons (δ ~5.2–5.5 ppm) . Infrared (IR) spectroscopy shows a characteristic S–H stretch at 2540 cm⁻¹ and C=C absorption at 1640–1680 cm⁻¹. Mass spectrometry fragments at m/z 144 (M⁺) and 87 (C₅H₁₁S⁺) align with its molecular structure .
Synthesis and Purification Strategies
Acid-Catalyzed Thiol-Ene Reactions
A common synthesis route involves the reaction of 2-methylhept-2-ene with hydrogen sulfide (H₂S) under acidic conditions. For example, HCl-catalyzed addition of H₂S to the alkene yields the thiol via anti-Markovnikov addition . This method requires careful control of stoichiometry to minimize disulfide byproducts .
Radical-Initiated Pathways
Photochemical or thermal initiation using azobisisobutyronitrile (AIBN) or 2,2-dimethoxy-2-phenylacetophenone (DMPA) promotes thiyl radical formation, which adds to the alkene selectively. Yields exceeding 68% have been reported for analogous thiols using DPAP initiators in aqueous media .
Key Reaction Conditions:
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Temperature: 25–80°C
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Solvent: Toluene or dichloromethane
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Purification: Short-path distillation under reduced pressure
Applications in Organic and Materials Chemistry
Thiol-Ene Polymerization
2-Methylhept-2-ene-1-thiol serves as a crosslinker in polymer networks due to its rapid reaction with alkenes. For instance, its addition to divinyl ethers produces polythioethers with tunable mechanical properties, applicable in coatings and adhesives .
Biochemical Modifications
The compound’s thiol group reacts selectively with cysteine residues in proteins, enabling site-specific modifications. Studies demonstrate its utility in stapling peptides, enhancing their stability and binding affinity .
Interaction Studies and Mechanistic Insights
Redox Activity
In biochemical systems, 2-methylhept-2-ene-1-thiol participates in redox cycles, reducing disulfide bonds in proteins. This activity is pH-dependent, with optimal thiolate (S⁻) formation at physiological pH .
Environmental Degradation
Hydroxyl radical (- OH)-mediated oxidation dominates its atmospheric degradation. Theoretical kinetic studies predict a rate constant of 6.1 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K, leading to sulfoxide and sulfone derivatives .
Comparative Analysis with Related Thiols
Table 2: Structural and Functional Comparison
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